molecular formula C8H7F4NO B1407283 4-Fluoro-3-(2,2,2-trifluoroethoxy)aniline CAS No. 1541993-00-3

4-Fluoro-3-(2,2,2-trifluoroethoxy)aniline

Cat. No.: B1407283
CAS No.: 1541993-00-3
M. Wt: 209.14 g/mol
InChI Key: GCPKNERJBYKLFN-UHFFFAOYSA-N
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Description

4-Fluoro-3-(2,2,2-trifluoroethoxy)aniline (CAS: 1541993-00-3) is an aromatic amine derivative with a fluorine atom at the para position (C4) and a 2,2,2-trifluoroethoxy group at the meta position (C3) relative to the amino group. Its molecular formula is C₈H₆F₄NO, with an average molecular weight of 235.13 g/mol. This compound is characterized by strong electron-withdrawing substituents, which significantly influence its electronic properties, solubility, and reactivity. It is frequently utilized as a key intermediate in pharmaceutical synthesis, particularly in the development of fluorinated bioactive molecules .

Properties

IUPAC Name

4-fluoro-3-(2,2,2-trifluoroethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F4NO/c9-6-2-1-5(13)3-7(6)14-4-8(10,11)12/h1-3H,4,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCPKNERJBYKLFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)OCC(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-Fluoro-3-(2,2,2-trifluoroethoxy)aniline generally involves the reaction of 4-fluoroaniline with 2,2,2-trifluoroethanol under acidic conditions . The reaction mixture is heated to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

4-Fluoro-3-(2,2,2-trifluoroethoxy)aniline undergoes various types of chemical reactions, including:

Scientific Research Applications

4-Fluoro-3-(2,2,2-trifluoroethoxy)aniline is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 4-Fluoro-3-(2,2,2-trifluoroethoxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The trifluoroethoxy group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its efficacy in biological systems .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

4-(2,2,2-Trifluoroethoxy)-3-(trifluoromethyl)aniline (CAS: 924909-21-7)
  • Molecular Formula: C₁₀H₇F₆NO
  • Key Features: Contains both a trifluoroethoxy (C3) and trifluoromethyl (C4) group. The trifluoromethyl group enhances electron-withdrawing effects compared to the fluorine atom in the target compound. This increases the compound's metabolic stability but may reduce nucleophilic reactivity at the amino group .
2-Fluoro-5-(trifluoromethyl)aniline (CAS: 535-52-4)
  • Molecular Formula : C₇H₅F₄N
  • Key Features : Fluorine at C2 and trifluoromethyl at C5. The altered substituent positions lead to distinct electronic effects, with reduced conjugation between substituents compared to the target compound. This impacts its utility in Suzuki-Miyaura coupling reactions .
3-(2,2,2-Trifluoroethoxy)-5-(trifluoromethyl)aniline
  • Molecular Formula: C₉H₆F₆NO
  • Key Features : Dual trifluorinated groups at C3 and C5. The steric bulk and electron deficiency make this compound less reactive in amide bond formations compared to the target compound .

Substituent Functional Group Variations

4-(2-Methoxyethoxy)-3-(trifluoromethyl)aniline (CAS: 879047-80-0)
  • Molecular Formula: C₁₀H₁₂F₃NO₂
  • Key Features : Replaces trifluoroethoxy with a methoxyethoxy group (electron-donating). This increases electron density at the aromatic ring, enhancing electrophilic substitution reactivity but reducing metabolic stability .
4-Chloro-3-(2-chloro-1,1,2-trifluoroethoxy)aniline (CAS: 887268-34-0)
  • Molecular Formula: C₈H₆Cl₂F₃NO
  • Key Features : Chlorine substituents introduce stronger electron-withdrawing effects and steric hindrance. The compound exhibits lower solubility in polar solvents compared to the target compound .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity Notes
4-Fluoro-3-(2,2,2-trifluoroethoxy)aniline C₈H₆F₄NO 235.13 -F (C4), -OCH₂CF₃ (C3) High nucleophilicity, moderate steric hindrance
4-(2,2,2-Trifluoroethoxy)-3-(trifluoromethyl)aniline C₁₀H₇F₆NO 295.16 -OCH₂CF₃ (C4), -CF₃ (C3) Low reactivity due to dual EWGs
2-Fluoro-5-(trifluoromethyl)aniline C₇H₅F₄N 179.11 -F (C2), -CF₃ (C5) Limited conjugation effects
4-(2-Methoxyethoxy)-3-(trifluoromethyl)aniline C₁₀H₁₂F₃NO₂ 235.21 -OCH₂CH₂OCH₃ (C4), -CF₃ (C3) Enhanced electrophilic substitution

Key Research Findings

  • Electronic Effects : Trifluoroethoxy groups impart greater electron withdrawal than methoxyethoxy groups, reducing ring electron density and directing electrophilic attacks to specific positions .
  • Synthetic Utility : Compounds like SI13 () are synthesized via HBTU-mediated coupling, demonstrating the compatibility of trifluoroethoxy-substituted anilines in peptide-like bond formations .
  • Pharmaceutical Relevance : Fluorinated anilines are prioritized in drug discovery for their ability to enhance blood-brain barrier penetration and resistance to oxidative metabolism .

Biological Activity

4-Fluoro-3-(2,2,2-trifluoroethoxy)aniline is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, pharmacokinetics, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula: C₈H₇F₄NO
  • Molecular Weight: 227.14 g/mol
  • CAS Number: 1541993-00-3

The presence of fluorine atoms and the trifluoroethoxy group contributes to its unique biochemical properties, including increased lipophilicity and potential interactions with various biological targets.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Anticancer Activity : Preliminary studies have indicated that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of related structures have shown IC₅₀ values in the low micromolar range against A549 (lung cancer) and HCT-116 (colon cancer) cell lines .
  • Antibacterial Properties : The compound's structural analogs have demonstrated antibacterial activity against a range of pathogens. The mechanism often involves interference with bacterial cell wall synthesis or function.
  • Enzyme Interaction : The imidazole ring present in similar compounds has been noted for its ability to interact with enzymes such as cytochrome P450s, influencing drug metabolism and potentially leading to altered pharmacokinetics.

The biological effects of this compound are likely mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key metabolic enzymes involved in cancer and bacterial metabolism.
  • Gene Expression Modulation : It can influence transcription factors and signaling pathways that regulate gene expression.
  • Cell Signaling Interference : By modulating kinase activity, it may alter cellular signaling cascades critical for cell survival and proliferation.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:

  • Absorption : Due to its lipophilic nature from the trifluoroethoxy group, the compound is expected to be well absorbed in biological systems.
  • Distribution : It may preferentially accumulate in fatty tissues or membranes due to hydrophobic interactions.
  • Metabolism : Metabolic pathways may involve cytochrome P450 enzymes leading to various metabolites that could possess distinct biological activities.

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds:

StudyCompoundActivityIC₅₀ (μM)Cell Line
1-(4-chlorophenyl)-3-{4-[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methoxy}phenyl}ureaAnticancer2.39 ± 0.10A549
1-(4-chlorophenyl)-3-{4-[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methoxy}phenyl}ureaAnticancer3.90 ± 0.33HCT-116

These studies suggest that modifications to the aniline structure can lead to enhanced efficacy against cancer cells.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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